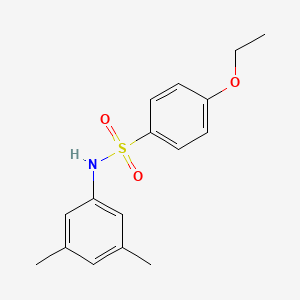![molecular formula C13H8F3NO3 B5824424 2-(2-nitrovinyl)-5-[3-(trifluoromethyl)phenyl]furan](/img/structure/B5824424.png)
2-(2-nitrovinyl)-5-[3-(trifluoromethyl)phenyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-nitrovinyl)-5-[3-(trifluoromethyl)phenyl]furan, commonly known as NITROVIF, is a chemical compound that has gained much attention in scientific research due to its unique properties. NITROVIF is a highly reactive molecule that has been found to have potential applications in various fields of science, including medicinal chemistry, material science, and organic synthesis.
Mechanism of Action
The mechanism of action of NITROVIF is not fully understood, but it is believed to involve the formation of reactive oxygen species (ROS) that induce oxidative stress and DNA damage in cancer cells. NITROVIF has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
NITROVIF has been found to have various biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cancer cell proliferation, and the modulation of certain signaling pathways involved in cancer cell survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of NITROVIF is its high reactivity, which makes it a useful reagent for various organic synthesis reactions. However, NITROVIF is also highly reactive towards biological molecules, which can lead to non-specific binding and toxicity. Therefore, careful optimization of experimental conditions is required to minimize these effects.
Future Directions
There are many potential future directions for research involving NITROVIF, including the optimization of its anti-cancer activity, the development of new materials and polymers based on NITROVIF, and the synthesis of novel organic compounds using NITROVIF as a building block. Additionally, further research is needed to fully understand the mechanism of action of NITROVIF and its potential applications in various fields of science.
Synthesis Methods
The synthesis of NITROVIF can be achieved through a multi-step process involving the reaction of 2-furanaldehyde with nitromethane in the presence of a base, followed by the reaction of the resulting nitroalkene with 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
NITROVIF has been found to have potential applications in various fields of scientific research, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, NITROVIF has been found to have potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. In material science, NITROVIF has been used as a building block for the synthesis of novel polymers and materials with unique optical and electronic properties. In organic synthesis, NITROVIF has been used as a versatile reagent for the synthesis of various organic compounds.
Properties
IUPAC Name |
2-[(E)-2-nitroethenyl]-5-[3-(trifluoromethyl)phenyl]furan |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-3-1-2-9(8-10)12-5-4-11(20-12)6-7-17(18)19/h1-8H/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRNVRUGFFAPAX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-[4-(acetylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5824357.png)

![2-[(3-nitrobenzoyl)amino]-3-phenylacrylic acid](/img/structure/B5824365.png)
![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5824366.png)
![2-fluorobenzaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5824375.png)
![1-[(4-biphenylyloxy)acetyl]indoline](/img/structure/B5824381.png)
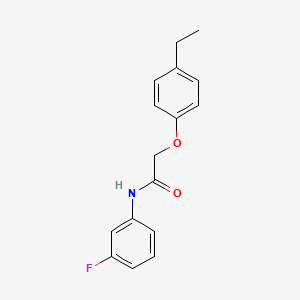
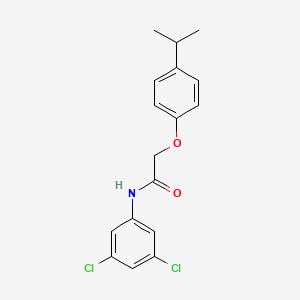
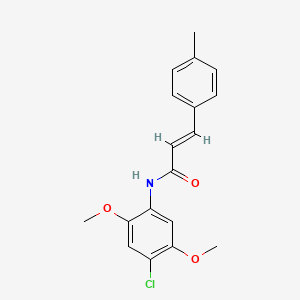
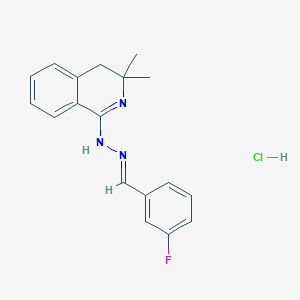
![N-(3-acetylphenyl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B5824413.png)
![4-({[(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetyl}amino)benzamide](/img/structure/B5824415.png)
![1-acetyl-3-(4-methylphenyl)-4-oxa-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B5824422.png)
